molecular formula C21H20ClN5O2S B3038803 7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904580-16-1

7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B3038803
CAS No.: 904580-16-1
M. Wt: 441.9 g/mol
InChI Key: DIAKNZDCBQINED-UHFFFAOYSA-N
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Description

7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a chlorine atom at position 7, a phenylsulfonyl group at position 3, and a 3-methylpiperidin-1-yl moiety at position 3. This scaffold is notable for its structural mimicry of adenine, enabling interactions with biological targets such as adenylyl cyclase toxins and neurotransmitter receptors .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-14-6-5-11-26(13-14)19-17-12-15(22)9-10-18(17)27-20(23-19)21(24-25-27)30(28,29)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAKNZDCBQINED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20ClN5O2S\text{C}_{17}\text{H}_{20}\text{ClN}_5\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown promising cytotoxic effects against several cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, yielding IC50 values indicating potent activity .
Cell LineIC50 Value (μM)Reference
MCF-70.096
A5490.120

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers for promoting cell proliferation and survival .

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been evaluated for additional biological activities:

  • Antioxidant Activity : It has demonstrated significant antioxidant properties in various assays, contributing to its potential therapeutic applications in oxidative stress-related conditions .
  • Antimicrobial Activity : Initial studies suggest that quinazoline derivatives may also possess antimicrobial activities against certain pathogens .

Case Studies

Several case studies have been documented that further elucidate the biological activities of this compound:

  • Study on Anticancer Effects : A recent study synthesized various quinazoline derivatives and tested their efficacy against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with favorable selectivity profiles .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies suggest a strong interaction with EGFR and other kinases involved in tumorigenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The triazolo[1,5-a]quinazoline core is a versatile pharmacophore, with substitutions at positions 3, 5, and 7 modulating biological activity. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Findings
7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline (Target Compound) - 7-Cl, 3-phenylsulfonyl, 5-(3-methylpiperidin-1-yl) Non-nucleoside inhibitor of adenylyl cyclase toxins; potential CNS activity due to 3-methylpiperidine substituent . Molecular weight: ~515 g/mol (estimated).
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine () - 7-Cl, 3-phenylsulfonyl, 5-(4-isopropylphenyl)amine Reduced solubility compared to the target compound due to hydrophobic 4-isopropylphenyl group. Shows adenosine receptor antagonism . Molecular weight: 547.1 g/mol .
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline () - 5-Cl, 3-phenylsulfonyl Positional isomer of the target compound. Lower molecular weight (344.77 g/mol) and absence of piperidine substituent result in weaker CNS penetration .
5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl]triazolo[1,5-a]quinazoline () - 3-(3,4-dimethylphenyl)sulfonyl, 5-piperazinyl Enhanced selectivity for serotonin/dopamine receptors due to piperazine moiety. Molecular weight: 547.1 g/mol .
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl}-4-(4-fluorophenyl)piperazine () - 7-Cl, 3-(trifluoromethylphenyl), 5-(4-fluorophenylpiperazine) Improved metabolic stability via trifluoromethyl group. Shows nanomolar affinity for σ receptors . Molecular weight: 526.9 g/mol.

Physicochemical Properties

  • Solubility : Hydrophobic groups (e.g., 4-isopropylphenyl in ) reduce aqueous solubility, whereas polar substituents (e.g., piperazine in ) improve it .
  • Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability against cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, and what reaction parameters are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, refluxing 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis forms the triazoloquinazoline core . Critical parameters include solvent choice (e.g., ethanol or pyridine), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., ethanol or dioxane) is essential to isolate high-purity crystals. Yields range from 62% to 70% under optimized conditions, as seen in analogous triazoloquinazoline syntheses .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (to verify substituent positions and piperidine/phenyl group integration), IR spectroscopy (to confirm sulfonyl and triazole functional groups), and mass spectrometry (for molecular ion validation) is standard . X-ray crystallography provides definitive planar structure confirmation, as demonstrated for similar triazoloquinazolines with phenylsulfonyl groups, where dihedral angles between fused rings and substituents are critical for stability .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Key precautions include:

  • Avoiding ignition sources (sparks, open flames) due to thermal instability of sulfonyl groups .
  • Using personal protective equipment (gloves, goggles) and working in a fume hood to prevent inhalation of fine crystalline particles.
  • Storing the compound in sealed containers at room temperature, away from moisture to prevent hydrolysis of the sulfonyl moiety .

Advanced Research Questions

Q. How can computational chemistry accelerate the optimization of this compound’s synthesis and reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to identify energetically favorable routes . For instance, ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates in triazole formation . Molecular docking can also predict bioactivity by modeling interactions with target enzymes (e.g., antimicrobial targets) before experimental validation .

Q. What experimental designs are recommended to assess the antimicrobial or enzyme inhibitory activity of this compound?

  • Methodological Answer :

  • Microbial Susceptibility Testing : Use standardized agar dilution methods (Mueller–Hinton medium) with reference strains (e.g., Staphylococcus aureus, Candida albicans) and controls (e.g., ketoconazole) to determine minimum inhibitory concentrations (MICs) .
  • Enzyme Assays : Employ fluorometric or colorimetric assays (e.g., NADH-coupled reactions for kinase inhibition) with dose-response curves (0.1–100 µM) to calculate IC50 values. Cross-validate with computational docking to correlate structural features (e.g., sulfonyl group electron-withdrawing effects) with activity .

Q. How can researchers resolve contradictions in spectroscopic data or bioassay results for this compound?

  • Methodological Answer :

  • Spectroscopic Discrepancies : Re-run NMR/IR under standardized conditions (deuterated solvents, dry samples) and compare with literature data for analogous triazoloquinazolines . If crystal structure data conflicts, perform X-ray diffraction to resolve tautomeric forms or confirm substituent orientation .
  • Bioactivity Variability : Replicate assays in triplicate using independent compound batches to rule out impurities. Cross-check with orthogonal assays (e.g., time-kill kinetics vs. MICs) and consider stereochemical impacts using chiral HPLC or circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
Reactant of Route 2
7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

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